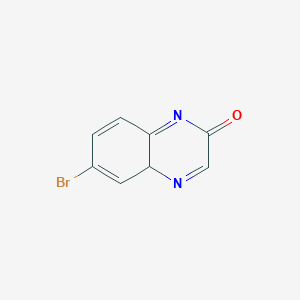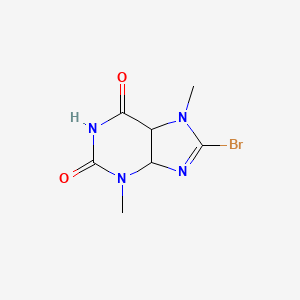
1,3,7-trimethyl-5H-purin-7-ium-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Caffeine is a central nervous system stimulant belonging to the methylxanthine class. It is the most widely consumed psychoactive substance globally. Caffeine is naturally found in coffee beans, tea leaves, cacao beans, and other plants. It is known for its ability to increase alertness, improve focus, and reduce fatigue .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Caffeine can be synthesized through various methods. One common synthetic route involves the reaction between dimethylurea and malonic acid. This process yields caffeine through a series of steps that include cyclization and methylation reactions .
Industrial Production Methods
Industrially, caffeine is often extracted from natural sources such as coffee beans and tea leaves. The extraction process typically involves the use of solvents like methylene chloride or supercritical carbon dioxide. These methods allow for the efficient extraction of caffeine while maintaining its purity .
Analyse Chemischer Reaktionen
Types of Reactions
Caffeine undergoes several types of chemical reactions, including:
Oxidation: Caffeine can be oxidized to form various products, including theobromine and theophylline.
Reduction: Reduction reactions of caffeine are less common but can occur under specific conditions.
Substitution: Caffeine can undergo substitution reactions, particularly at its nitrogen atoms
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Reagents such as alkyl halides can facilitate substitution reactions
Major Products
Oxidation: Theobromine, theophylline
Reduction: Various methylxanthine derivatives
Substitution: Alkylated caffeine derivatives
Wissenschaftliche Forschungsanwendungen
Caffeine has a wide range of scientific research applications:
Chemistry: Used as a catalyst in organic reactions and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular metabolism and enzyme activity.
Medicine: Used in the treatment of apnea in premature infants, as a pain reliever in combination with other medications, and for its potential neuroprotective effects.
Industry: Incorporated into beverages, dietary supplements, and cosmetics for its stimulating properties .
Wirkmechanismus
Caffeine exerts its effects primarily by antagonizing adenosine receptors in the brain. By blocking these receptors, caffeine prevents the inhibitory effects of adenosine, leading to increased neuronal firing and the release of neurotransmitters like dopamine and norepinephrine. This results in heightened alertness and reduced fatigue .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Theobromine: Found in chocolate, similar in structure but has milder stimulant effects.
Theophylline: Found in tea, used medically as a bronchodilator.
Uniqueness of Caffeine
Caffeine is unique among these compounds due to its widespread use and potent stimulant effects. It is more effective at crossing the blood-brain barrier, leading to more pronounced central nervous system stimulation .
Eigenschaften
Molekularformel |
C8H11N4O2+ |
|---|---|
Molekulargewicht |
195.20 g/mol |
IUPAC-Name |
1,3,7-trimethyl-5H-purin-7-ium-2,6-dione |
InChI |
InChI=1S/C8H11N4O2/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h4-5H,1-3H3/q+1 |
InChI-Schlüssel |
GOJJWZXPKDRTAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=NC=[N+](C2C(=O)N(C1=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[3-[5-[(R)-(1,3-dimethylazetidin-3-yl)-hydroxy-(4-propan-2-ylphenyl)methyl]pyridin-3-yl]-1,2,4-oxadiazol-5-yl]propan-2-ol](/img/structure/B12360635.png)




![4-amino-N-[(2E)-1-methylpyrrolidin-2-ylidene]benzenesulfonamide](/img/structure/B12360660.png)
![4-[5-(3-Chloroanilino)pyridin-3-yl]-2-hydroxybenzoic acid](/img/structure/B12360665.png)




![N-tert-butyl-3-[(2-chloro-5-methylidenepyrimidin-4-ylidene)amino]benzenesulfonamide](/img/structure/B12360714.png)
